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CAS No.: 23724-60-9

Cat. No.: S3332558

Acetamide Toxicity Profile and Experimental Data

Acetamide (CAS 60-35-5) is classified as a Group 2B possible human carcinogen by the IARC, primarily
based on the induction of liver tumors in rats after chronic exposure to high doses [1] [2]. However, recent

research suggests it is not genotoxic [1].

The table below summarizes the key toxicity findings for acetamide:

Toxicity Aspect Findings in Acetamide Key Supporting Studies

| Carcinogenicity | * IARC Group 2B (Possible human carcinogen) ¢ Induces liver tumors in rats (chronic,
high-dose) * Modest increase in lymphomas in male mice | Chronic rodent bioassays [1] [2] | | Genotoxicity |
* Not clastogenic, aneugenic, or mutagenic in vivo * Negative in bacterial reverse mutation tests * Positive
results from older, deficient studies could not be replicated | In vivo micronucleus tests in rats/mice; In vivo
Pig-a gene mutation assay [1] | | Acute Toxicity (Rodent Oral LDso) | 1 to 7 g/kg [3] | | | Primary Target
Organ | Liver [2] [3] | | | Mode of Action (MoA) | Likely non-genotoxic, potentially involving mitogenesis
(cell proliferation) [2] | 28-day toxicogenomic study in rats [2] | | Point of Departure (POD) |
Transcriptional BMDL1o: 190 mg/kg/day (for cell proliferation) [2] | BMD modeling of Ki67 labeling index

& transcriptomic data [2] |
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Detailed Experimental Protocols

Here are the methodologies for the key experiments cited in the table above.

In Vivo Micronucleus Test

This test detects chromosomal damage by counting micronuclei in immature red blood cells [1].

e Species/Strain: Rats and Mice

e Dosing: Single oral gavage (water vehicle) at 250, 1000, or 2000 mg/kg acetamide. A subchronic
assay also involved rats gavaged at 1000 mg/kg/day for 28 days.

¢ Positive Control: Mitomycin C (1 mg/kg)

¢ Endpoint Measurement: Bone marrow extracted, smears prepared. The ratio of polychromatic to
total erythrocytes (P/E) and the incidence of micronucleated polychromatic erythrocytes (MN-PCE)
were scored.

¢ Key Result: No increase in MN-PCE incidence or change in P/E ratio at any dose, indicating no
clastogenic or aneugenic activity.

In Vivo Pig-a Gene Mutation Assay

This assay measures somatic in vivo gene mutation frequency [1].

e Species/Strain: Male Rats

e Dosing: Oral gavage with vehicle control or 1500 mg/kg/day acetamide.

¢ Endpoint Measurement: Analysis of mutant phenotype frequencies in red blood cells and
reticulocytes using immunolabeling and flow cytometry.

¢ Key Result: No increase in mutant red blood cells or reticulocytes in treated animals, indicating an
absence of mutagenic activity.

28-Day Toxicogenomics Study in Rats

This study investigated the molecular precursor events to apical toxicity and derived a Point of Departure

(POD) [2].

e Species/Strain: Male and Female Wistar Rats

© 2026 Smolecule. All rights reserved. 2/5 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6876283/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6876283/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7014822/
https://www.smolecule.com/products/s3332558?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

e Dosing: Oral gavage daily for 28 days with 300 to 1500 mg/kg/day acetamide or water vehicle
control.

e Tissue Collection: Liver tissue collected for transcriptomic analysis (RNA-Seq) and histopathological
evaluation (e.g., Ki67 labeling for cell proliferation).

e Data Analysis: Differential gene expression analysis and Benchmark Dose (BMD) modeling applied
to both transcriptional data and apical endpoints (like the Ki67 labeling index).

¢ Key Result: Strong concordance between transcriptional and apical PODs. BMD modeling identified
a BMDL1o of 190 mg/kg/day for cell proliferation.

Acetamide's Potential Mode of Action

Based on the experimental data, the following diagram illustrates the potential non-genotoxic mode of action
for acetamide-induced liver tumors in rodents. Please note that the specific key molecular initiating events

remain elusive [2].
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Proposed Mitogenic Mode of Action for Acetamide
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The chart illustrates a proposed mitogenic (cell proliferation) mode of action, where sustained exposure to
high doses of acetamide leads to increased cell division, which over time can increase the risk of liver tumors

in rodents [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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